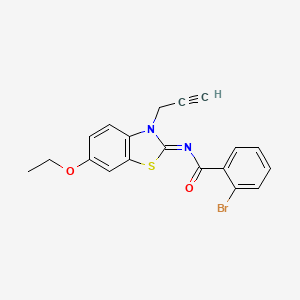

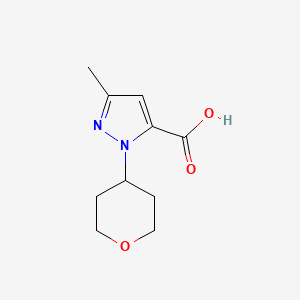

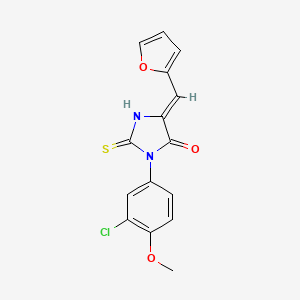

2-bromo-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-bromo-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide" is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs have been synthesized and studied, providing insights into the potential characteristics and applications of the compound of interest.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves heterocyclization reactions. For instance, a series of N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides were synthesized by cyclization of corresponding thioureas with bromoacetone . This suggests that the synthesis of the compound may also involve a cyclization step, potentially using a brominated precursor and a suitable nucleophile to introduce the ethoxy and prop-2-ynyl groups.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex, with the potential for various intermolecular interactions. For example, antipyrine derivatives were found to crystallize in the monoclinic P21/c space group, with their crystal packing stabilized by hydrogen bonds and π-interactions . These findings imply that the compound "2-bromo-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide" may also exhibit a similar crystalline structure with significant intermolecular interactions.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. The bromo group in such compounds is often reactive and can participate in nucleophilic substitution reactions . This reactivity could be exploited in further chemical modifications of the compound, such as introducing different substituents or linking the molecule to other functional groups for applications in drug design or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms and the ability to form hydrogen bonds can affect the compound's solubility, melting point, and stability . Theoretical calculations, such as DFT, can provide insights into the electronic properties and reactivity of these molecules . The antifungal activity of some benzothiazole derivatives has been reported, indicating potential biological applications .

Wissenschaftliche Forschungsanwendungen

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives exhibit a broad spectrum of biological activities, making them significant in drug discovery and pharmaceutical applications. These compounds are known for their antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and particularly, their potential as antitumor agents. Their structural simplicity and versatility as ligands to various biomolecules have drawn medicinal chemists' interest towards developing therapies for various ailments, especially cancer treatment, where the 2-arylbenzothiazole moiety is under active development as a promising pharmacophore (Kamal et al., 2015).

Benzothiazoles in Material Science

Beyond their biomedical applications, benzothiazole derivatives find applications in material science, particularly in the development of novel materials with unique optical, electronic, and chemical properties. For instance, they are utilized in the synthesis of metal passivators and light-sensitive materials, demonstrating the versatility and industrial relevance of benzothiazole compounds in creating innovative solutions to materials science challenges (Gu et al., 2009).

Benzothiazoles in Environmental Science

The occurrence and impact of brominated flame retardants, which share structural similarities with benzothiazole derivatives, in the environment have been scrutinized, highlighting the need for understanding the environmental fate and toxicity of such compounds. Studies have emphasized the importance of monitoring these compounds due to their potential risks, pointing towards an interdisciplinary approach that spans chemistry, environmental science, and toxicology (Zuiderveen et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that similar compounds have shown significant activity against various cell lines .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes that can inhibit the growth of certain cells .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, leading to downstream effects such as cell growth inhibition .

Result of Action

Similar compounds have been shown to inhibit the growth of certain cells .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets .

Eigenschaften

IUPAC Name |

2-bromo-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN2O2S/c1-3-11-22-16-10-9-13(24-4-2)12-17(16)25-19(22)21-18(23)14-7-5-6-8-15(14)20/h1,5-10,12H,4,11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEXWNAZBUPJOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-chlorothiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2519314.png)

![8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2519321.png)

![N,N-Dimethyl-2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2519325.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2519327.png)

![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2519332.png)